molecular formula C18H16 B13812641 7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene CAS No. 63020-76-8

7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene

Cat. No.: B13812641
CAS No.: 63020-76-8
M. Wt: 232.3 g/mol
InChI Key: YKHZJWYHULWAPA-UHFFFAOYSA-N
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Description

7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene is a synthetic polycyclic aromatic hydrocarbon (PAH) of significant interest in cancer research and toxicology studies. This compound belongs to the cyclopenta[a]phenanthrene class, which shares a structural resemblance with steroid hormones, making it a valuable tool for investigating molecular interactions and toxicity pathways . Researchers utilize this methylated derivative to study the structure-activity relationships of potentially carcinogenic PAHs. Evidence from biological studies on closely related homologues, particularly the 11-methyl derivative, has demonstrated potent carcinogenic activity in mouse skin painting experiments, with a potency comparable to the well-known carcinogen benzo[a]pyrene . The biological activity is believed to be mediated through metabolic activation, leading to the formation of ultimate carcinogenic metabolites, specifically diol epoxides . In environmental toxicology, studies on analogous cyclopenta-phenanthrene compounds have shown they can modulate the expression of key biomarker genes in fish models, including CYP1A (a cytochrome P450 enzyme induced via the aryl hydrocarbon receptor pathway) and estrogen-responsive genes, indicating potential endocrine-disrupting effects . This makes this compound a critical compound for probing the mechanisms of PAH-induced carcinogenesis and sublethal toxicity in aquatic organisms. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

63020-76-8

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C18H16/c1-12-11-14-5-2-3-7-15(14)17-10-9-13-6-4-8-16(13)18(12)17/h2-3,5,7,9-11H,4,6,8H2,1H3

InChI Key

YKHZJWYHULWAPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=C(CCC4)C=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the cyclopenta[a]phenanthrene core via cyclization reactions.
  • Introduction of the 7-methyl substituent on the phenanthrene ring.
  • Reduction or modification of the D ring to achieve the 16,17-dihydro structure.

Two principal approaches have been reported:

Detailed Synthetic Routes

Lewis Acid-Catalyzed Diels-Alder Reaction Route

A key method involves the rapid assembly of the cyclopenta[a]phenanthrene skeleton using a Lewis acid-catalyzed Diels-Alder reaction between:

  • 1,2-dihydro-7-methoxy-4-vinylnaphthalene (diene component)
  • α-heterosubstituted cyclopentenone (dienophile equivalent)

The reaction is catalyzed by tin(IV) chloride (SnCl4), followed by elimination steps with hydrogen peroxide or DBU to yield intermediates such as 15,16-dihydro-3-methoxycyclopenta[a]phenanthren-17-one.

This intermediate can be further transformed through:

  • Methoxime protecting group strategies for the 17-ketone.
  • Deprotection using low-valent titanium reagents generated from TiCl3-3THF and DIBAL-H.
  • Final deprotection with tetrabutylammonium fluoride (TBAF) to yield dihydrodiol metabolites.

This route, while complex, achieves the synthesis in approximately 10 steps with an overall yield near 9.6% from the bromocyclopentenone precursor.

Grignard Reaction on 15,16-Dihydro-17-Ketones

Another effective approach involves:

  • Starting from the corresponding 15,16-dihydro-17-ketones.
  • Performing a Grignard reaction with methylmagnesium bromide or similar reagents to introduce the 7-methyl substituent.
  • Subsequent reduction steps to obtain the 16,17-dihydro structure.

This method has been used to prepare substituted 17-methyl-15H-cyclopenta[a]phenanthrenes and analogues of the Diels hydrocarbon.

Alternative Synthetic Routes and Modifications

  • Photochemical cyclization of Wittig reaction products (alkene mixtures) has been used to access methylated cyclopenta[a]phenanthrene derivatives, although mostly for benzo[c]phenanthrene analogues.
  • Reduction of diethyl phosphate derivatives of hydroxylated intermediates using sodium in liquid ammonia has been reported to prepare 15,16-dihydro-7-methylcyclopenta[a]phenanthren-17-one.
  • Thiourea-mediated cyclization reactions have been applied to related cyclopenta[a]phenanthrene derivatives bearing additional heteroatoms, which may provide insights into functional group tolerance during synthesis.

Data Tables Summarizing Key Preparation Methods

Step/Method Reactants/Intermediates Conditions/Notes Yield (%) Reference
Lewis acid-catalyzed Diels-Alder 1,2-dihydro-7-methoxy-4-vinylnaphthalene + α-bromocyclopentenone SnCl4 catalysis, elimination with H2O2 or DBU 28-59% overall
Methoxime protection/deprotection 17-ketone intermediate protected as methoxime TiCl3-3THF reduction with DIBAL-H, TBAF deprotection 51% (deprotection), 83% (final step)
Grignard reaction 15,16-dihydro-17-ketone + methylmagnesium bromide Standard Grignard conditions Not specified
Sodium/liquid ammonia reduction Diethyl phosphate of 11-hydroxy derivative Sodium in liquid ammonia Not specified
Thiourea cyclization Methylbenzo[h]naphthyridine + thiourea Reflux in acetic acid 90% (for related thiol derivative)

Research Outcomes and Analysis

  • The Lewis acid-catalyzed Diels-Alder approach enables efficient construction of the cyclopenta[a]phenanthrene core with good regioselectivity and moderate yields.
  • Methoxime protection is crucial for handling acid-sensitive intermediates, allowing selective functional group transformations.
  • The Grignard reaction provides a straightforward method to introduce methyl groups at the 7-position from ketone precursors.
  • Reduction methods involving sodium/liquid ammonia or catalytic hydrogenation are essential for achieving the 16,17-dihydro modification.
  • The presence of the 7-methyl substituent and the dihydro modification influences the compound’s biological activity and potential carcinogenicity, highlighting the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways . The exact mechanism may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

Key structural differences among cyclopenta[a]phenanthrene derivatives include:

  • Substituent position : Methyl, hydroxyl, or methoxy groups at positions 3, 7, 11, or 17.
  • Ring saturation : Fully aromatic vs. partially hydrogenated cyclopentane rings (e.g., 16,17-dihydro derivatives).
  • Functional groups : Addition of ketones (e.g., 15,16-dihydrocyclopenta[a]phenanthren-17-one) or heteroatoms.

Table 1: Structural Comparison of Selected Analogues

Compound Name Substituents Ring Saturation Key Functional Groups CAS Number
15H-Cyclopenta[a]phenanthrene None Fully aromatic None 219-07-8
16,17-Dihydro-15H-cyclopenta[a]phenanthrene None 16,17-dihydro None N/A
17-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene (Diels’ hydrocarbon) Methyl at C17 16,17-dihydro Methyl 28-453-8
15,16-Dihydrocyclopenta[a]phenanthren-17-one None 15,16-dihydro Ketone at C17 N/A
This compound (Target Compound) Methyl at C7 16,17-dihydro Methyl Not provided

Physical and Chemical Properties

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
15H-Cyclopenta[a]phenanthrene C17H12 216.28 N/A 415.1
17H-Cyclopenta[a]phenanthrene C17H12 216.28 398 400–402
16,17-Dihydro-15H-cyclopenta[a]phenanthrene C17H14 218.29 Not reported Not reported
15,16-Dihydrocyclopenta[a]phenanthren-17-one C17H12O 244.28 Not reported Not reported
  • Methyl substituents increase hydrophobicity, influencing bioavailability and metabolic pathways .

Carcinogenicity and Mutagenicity

  • 16,17-Dihydro Derivatives: Despite lacking conjugation in ring D, dihydro derivatives like 16,17-dihydro-11-hydroxy-15H-cyclopenta[a]phenanthrene show carcinogenicity in mice, likely via metabolic oxidation at the benzylic C-17 position .
  • Impact of Methyl Groups: The 11-methyl homologue of 16,17-dihydro-15H-cyclopenta[a]phenanthrene demonstrates enhanced mutagenicity compared to non-methylated analogues, highlighting the role of substituent position in bioactivation .
  • Cyclopentanone Addition: 15,16-Dihydrocyclopenta[a]phenanthren-17-one exhibits a 16% reduction in mutagenicity compared to phenanthrene, suggesting ketone groups may attenuate DNA-binding capacity .

Enzyme Inhibition

  • Phenanthrene derivatives with hydroxyl and methoxy groups (e.g., Compound 10 from Bletilla striata) show potent butyrylcholinesterase (BChE) inhibition (IC50 = 2.1 μM), emphasizing the role of polar substituents in enzyme interaction .

Environmental and Metabolic Behavior

  • Persistence : Intermediate molecular weight PAHs like phenanthrene and fluoranthene dominate environmental samples, but methylated or dihydro derivatives may exhibit altered degradation kinetics due to reduced volatility and increased hydrophobicity .
  • Metabolic Activation : Dihydro derivatives undergo oxidation at benzylic positions (e.g., C-17), generating electrophilic intermediates capable of DNA adduct formation .

Biological Activity

7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene (also referred to as 7-methyl-cyclopenta[a]phenanthrene) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in relation to mutagenicity and carcinogenicity. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C18H16
  • Molecular Weight : 232.3196 g/mol
  • IUPAC Name : this compound

The structure of this compound is characterized by a fused ring system typical of PAHs, which contributes to its chemical reactivity and biological interactions.

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits mutagenic properties. A significant study assessed the mutagenicity of chemically synthesized metabolites of related compounds using the Ames test. The results showed that while the hydrocarbons were weakly mutagenic, their diol derivatives exhibited stronger mutagenicity, particularly requiring metabolic activation for expression of these effects .

The following table summarizes findings related to the mutagenic potential of this compound and its metabolites:

CompoundMutagenicityActivation Required
This compoundWeakly mutagenicYes
Trans-3,4-dihydroxy derivativeStrongly mutagenicYes
Diol-epoxidesHighly mutagenicNo

The mechanism by which this compound exerts its biological effects involves metabolic activation leading to the formation of reactive intermediates. These intermediates can bind to DNA, resulting in mutations that may lead to carcinogenesis. Specifically, studies have shown that oxidation by mixed-function oxidases produces trans-3,4-dihydrodiols which are proposed as proximate tumorigenic agents .

Case Studies and Research Findings

  • Carcinogenicity Studies : In a study involving mouse skin painting with various cyclopenta[a]phenanthrene derivatives, it was found that several compounds exhibited significant carcinogenic activity. The study highlighted that structural modifications significantly influenced the carcinogenic potential .
  • Metabolic Activation : Another investigation demonstrated that the biological activity of this compound is contingent upon its metabolic conversion to more reactive forms. This study indicated that certain metabolites had enhanced mutagenic properties compared to the parent compound .
  • Comparative Analysis : A comparative study of similar compounds revealed that the presence of specific functional groups could either enhance or diminish biological activity. For example, derivatives with hydroxyl or methoxy groups showed varied levels of carcinogenicity compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene, and how are intermediates validated?

  • Answer : The compound is typically synthesized via cyclization and functionalization of phenanthrene derivatives. For example, acetylene gas and potassium t-amylate have been used to introduce ethynyl groups into cyclopenta[a]phenanthrene frameworks under anhydrous conditions . Key intermediates are characterized using HPLC, IR spectroscopy (e.g., carbonyl peaks at ~1660 cm⁻¹ for ketones), and recrystallization for purity validation. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How is the stereochemical configuration of this compound resolved?

  • Answer : Stereochemistry is determined using X-ray crystallography (e.g., single-crystal diffraction data with R factors < 0.05) and NMR spectroscopy . For instance, J-coupling values in ¹H NMR (400 MHz) and ¹³C NMR (101 MHz) distinguish axial/equatorial protons and confirm ring junction stereochemistry . Computational methods (e.g., DFT calculations) supplement experimental data .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Answer : Key properties include logP (4.56, indicating high lipophilicity), boiling point (~415°C), and vapor pressure (1.02 × 10⁻⁶ mmHg at 25°C), which inform storage protocols (e.g., desiccated, inert atmosphere). Stability assessments under UV light and oxidative conditions (e.g., H₂O₂ in H₂SO₄) are critical for experimental reproducibility .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing cyclopenta[a]phenanthrene derivatives be mitigated?

  • Answer : Regioselectivity is controlled via protecting group strategies (e.g., acetylating hydroxyl groups) and catalytic systems (e.g., Pd-mediated cross-coupling). For example, stereoelectronic effects in selenium-mediated cyclopropane formation (e.g., Scheme 42 in ) favor specific ring junctions. High-resolution mass spectrometry (HRMS) and ²D NMR (COSY, NOESY) validate regiochemical outcomes .

Q. How do researchers address contradictions in carcinogenicity data for cyclopenta[a]phenanthrene derivatives?

  • Answer : Discrepancies arise from variations in model systems (e.g., rodent vs. in vitro assays) and metabolic activation pathways . Studies employ Ames tests (mutagenicity), chromosomal aberration assays , and DNA adduct profiling (via LC-MS/MS) to reconcile results. For example, methyl substitution at C7 may reduce carcinogenicity compared to C11-methyl analogs .

Q. What advanced techniques are used to study oxidative degradation pathways of this compound?

  • Answer : Electrochemical analysis (cyclic voltammetry) and EPR spectroscopy detect radical intermediates during oxidation. GC-MS identifies degradation products (e.g., quinones or epoxides), while HPLC-PDA quantifies stability under accelerated conditions (e.g., 40°C/75% RH). highlights H₂O₂-driven oxidation to yield 4-oxapyren-5-one derivatives .

Methodological Notes

  • Stereochemical Analysis : Use NOESY to confirm spatial proximity of methyl groups and protons on adjacent carbons .
  • Oxidative Stability : Accelerated aging studies (40°C/75% RH for 6 months) correlate with shelf-life predictions .
  • Carcinogenicity Testing : Combine in silico QSAR models with in vivo tumorigenicity assays for robust risk assessment .

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